9-Cyclopropylanthracene

描述

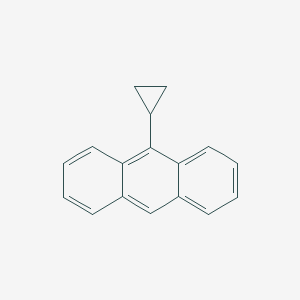

9-Cyclopropylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a cyclopropane ring fused to the anthracene core at the 9-position. Its unique structure combines the aromatic stability of anthracene with the strain and reactivity inherent to cyclopropane. This compound has been extensively studied in the context of radical cation chemistry, particularly in oxidation and electrophilic substitution reactions. Key characteristics include:

- Electrochemical Behavior: Upon one-electron oxidation, this compound forms a radical cation that resists cyclopropane ring opening due to stereoelectronic stabilization. Instead, it undergoes aromatic ring functionalization, such as methoxylation or anthraquinone formation .

- Reaction Mechanisms: The radical cation decay follows a second-order disproportionation pathway in acetonitrile/methanol mixtures, with methanol acting post-rate-limiting step .

- Stereoelectronic Effects: The cyclopropane ring’s orientation relative to the anthracene system imposes high intrinsic barriers to nucleophilic ring opening, distinguishing it from simpler cyclopropylarenes .

属性

CAS 编号 |

26979-34-0 |

|---|---|

分子式 |

C17H14 |

分子量 |

218.29 g/mol |

IUPAC 名称 |

9-cyclopropylanthracene |

InChI |

InChI=1S/C17H14/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)17(15)12-9-10-12/h1-8,11-12H,9-10H2 |

InChI 键 |

YRPJEFPAWJPKAX-UHFFFAOYSA-N |

SMILES |

C1CC1C2=C3C=CC=CC3=CC4=CC=CC=C42 |

规范 SMILES |

C1CC1C2=C3C=CC=CC3=CC4=CC=CC=C42 |

产品来源 |

United States |

相似化合物的比较

Stability Under Oxidative Conditions

9-Cyclopropylanthracene vs. Cyclopropylbenzene and Cyclopropylnaphthalene

- Ring Opening Resistance : Unlike cyclopropylbenzene and cyclopropylnaphthalene radical cations, which readily undergo nucleophile-induced cyclopropane ring opening, this compound’s radical cation retains its cyclopropane ring during Ce(IV) or electrochemical oxidation. This stability arises from charge localization in the transition state, which is poorly stabilized by the anthracene system .

- Product Profiles :

This compound vs. 9-Alkylanthracenes (e.g., 9-Methylanthracene)

Reactivity in Free Radical Bromination

This compound vs. Cyclopropylbenzene and 9-Alkylanthracenes

- Hydrogen Abstraction vs. Ring Opening :

- Cyclopropylbenzene and cyclopropylnaphthalene produce 1,3-dibromides via cyclopropane ring opening .

- This compound exclusively undergoes hydrogen abstraction at the cyclopropane C-H bonds, yielding brominated derivatives without ring rupture. This selectivity is attributed to stereoelectronic alignment in the transition state .

Mechanistic Divergence in Radical Cation Chemistry

- Methanol-Induced Reactions: For 1-cyclopropylnaphthalene radical cations, methanol induces cyclopropane ring opening with a low activation barrier. this compound’s radical cation exhibits negligible ring opening due to a higher transition-state barrier (Figure 4-19) and charge localization effects .

- Electrochemical vs. Chemical Oxidation: Electrolysis of this compound in CH₃CN/CH₃OH produces 9-cyclopropyl-10-methoxyanthracene (37% yield) and anthraquinone, whereas aqueous workup yields trace ring-opened products. This contrasts with 9-bromo-10-cyclopropylanthracene, where bromine substitution enhances ring-opening propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。